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Azide-PEG5-Boc

Cat. No.: B605797
M. Wt: 391.5 g/mol
InChI Key: RGXALMUKZGZJKF-UHFFFAOYSA-N
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Description

Overview of Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Chemical Synthesis

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units, which have become indispensable tools in biotechnology and chemical biology. chempep.combiochempeg.com Their utility stems from a unique combination of properties, including high water solubility, biocompatibility, flexibility, and low immunogenicity. chempep.com The process of covalently attaching PEG chains to molecules, known as PEGylation, was first developed in the 1970s to improve the therapeutic properties of proteins by extending their time in circulation and reducing immune responses. chempep.cominterchim.com Since then, the application of PEG linkers has expanded significantly. biochempeg.com

PEG-based molecules are not monolithic in their structure; they can be engineered into a variety of architectures to suit specific applications. The most common architectures include:

Linear PEGs: These consist of a straight chain of ethylene glycol units with functional groups at one or both ends. They are valued for their straightforward synthesis and predictable behavior. precisepeg.com

Branched or Y-shaped PEGs: These structures have multiple PEG chains branching from a central core. This architecture can enhance stability and provide a greater hydrodynamic volume compared to linear PEGs of the same molecular weight. nih.gov

Multi-arm PEGs: These feature several linear PEG chains extending from a central core, creating a star-like shape. They are often used in the formation of hydrogels for applications in tissue engineering and drug delivery.

Brush-type PEGs: These consist of a linear backbone from which multiple PEG side chains extend, creating a densely packed structure that offers significant shielding. nih.gov

PEGylation is a widely adopted strategy to improve the physicochemical properties of molecules, particularly therapeutic proteins, peptides, and small-molecule drugs. interchim.comresearchgate.netpharmtech.com Key enhancements include:

Increased Solubility: The hydrophilic nature of the PEG chain significantly improves the solubility of hydrophobic molecules in aqueous environments. chempep.cominterchim.comump.edu.pl

Reduced Immunogenicity: The flexible PEG chain creates a "stealth" effect, shielding the attached molecule from the host's immune system. chempep.cominterchim.comresearchgate.net

Prolonged Circulation Time: By increasing the hydrodynamic size of a molecule, PEGylation slows its clearance by the kidneys, leading to a longer half-life in the body. pharmtech.commdpi.com

These benefits have made PEGylation a cornerstone technology for improving the efficacy and safety of therapeutic agents and a valuable tool for basic research. researchgate.netpharmtech.com

Property Enhanced by PEGylationDescriptionResearch Application Benefit
Solubility The hydrophilic PEG chain increases the molecule's ability to dissolve in water. interchim.comEnables the use of hydrophobic compounds in aqueous biological systems. ump.edu.pl
Stability PEG chains can sterically hinder access by proteolytic enzymes. creativepegworks.comIncreases the shelf-life and in-vivo stability of proteins and peptides.
Immunogenicity The PEG polymer masks the surface of the molecule, reducing recognition by the immune system. chempep.comLowers the risk of an adverse immune response to therapeutic proteins. researchgate.net
Circulation Half-Life The increased size of the PEGylated molecule reduces its rate of renal filtration. mdpi.comAllows for less frequent dosing in therapeutic applications and sustained effects in research.

Structural Architectures of PEG-based Molecules

Significance of Azide (B81097) Functionality in Bioorthogonal Chemistry

The azide group is a cornerstone of bioorthogonal chemistry, a field focused on chemical reactions that can occur inside living systems without interfering with native biochemical processes. The azide's small size, stability under physiological conditions, and specific reactivity make it an ideal chemical handle for these applications. pcbiochemres.com

The foundation of the azide-alkyne cycloaddition lies in the 1,3-dipolar cycloaddition reaction, first extensively studied by Rolf Huisgen in the mid-20th century. wikipedia.orgwikipedia.org This reaction involves the joining of a 1,3-dipole (like an azide) and a dipolarophile (like an alkyne) to form a five-membered ring. wikipedia.org The initial thermal version of this reaction, however, required high temperatures and often resulted in a mixture of products, limiting its utility. organic-chemistry.org

In 2001, K. Barry Sharpless introduced the concept of "click chemistry," a set of criteria for reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.org The azide-alkyne cycloaddition was identified as a prime candidate, fulfilling many of the prerequisites for a true "click" reaction. pcbiochemres.comorganic-chemistry.org

The full potential of the azide-alkyne reaction was unlocked through two major developments:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Independently reported in 2002 by the groups of Valery V. Fokin and K. Barry Sharpless, and Morten Meldal, this reaction uses a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide. wikipedia.orgwikipedia.orgmdpi.com CuAAC is highly efficient, proceeds under mild, often aqueous conditions, and exclusively produces the 1,4-disubstituted triazole product. pcbiochemres.comorganic-chemistry.org This reaction has become a workhorse in chemical biology and materials science due to its reliability and specificity. mdpi.comrsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Developed by Carolyn Bertozzi's group as a truly bioorthogonal reaction, SPAAC eliminates the need for a potentially toxic copper catalyst. wikipedia.orgmdpi.com The reaction's driving force comes from the ring strain of a cyclooctyne, which readily reacts with an azide without any catalyst. magtech.com.cn This development has been crucial for labeling molecules on the surface of living cells and within organisms, where the introduction of copper is a concern. wikipedia.orgnih.govnih.gov

Reaction TypeCatalystKey FeaturesPrimary Application Area
CuAAC Copper(I)High reaction rate, high yield, regioselective (forms 1,4-triazole). organic-chemistry.orgmdpi.comIn vitro bioconjugation, materials science, drug discovery. mdpi.comnih.gov
SPAAC None (Strain-promoted)Bioorthogonal (no toxic catalyst), good reaction rates, suitable for live-cell imaging. mdpi.commagtech.com.cnIn vivo and live-cell labeling, proteomics, glycobiology. wikipedia.orgnih.govacs.org

Historical Context and Evolution of Azide-Alkyne Cycloaddition (Click Chemistry)

Role of the tert-Butyl Ester Moiety in Synthetic Strategies

The tert-butyl (t-butyl) ester group is a widely used protecting group for carboxylic acids in organic synthesis. thieme-connect.comresearchgate.net Its utility lies in its stability under a wide range of chemical conditions, including exposure to basic and nucleophilic reagents, while being easily removable under acidic conditions. thieme-connect.comyoutube.com This differential stability allows chemists to selectively unmask the carboxylic acid at a desired stage of a complex synthesis without disturbing other sensitive parts of the molecule. acs.org

In the context of Azide-PEG5-t-butyl ester, the t-butyl ester protects a carboxylic acid functionality. Once the azide end has been used in a click chemistry reaction to attach the linker to a molecule of interest, the t-butyl group can be cleaved using an acid, such as trifluoroacetic acid (TFA), to reveal a free carboxylic acid. organic-chemistry.orgacs.org This newly exposed acid can then be used to form an amide bond with an amine-containing molecule, completing the synthesis of a complex conjugate. nbinno.com This strategic use of a protecting group is fundamental to the linker's role in multi-step synthetic pathways, such as in the construction of Proteolysis Targeting Chimeras (PROTACs) or other molecular probes. biosynth.comnbinno.com

Utility of tert-Butyl Ester as a Protecting Group in Organic Synthesis

The tert-butyl (t-Bu) ester is a widely employed protecting group for carboxylic acids in organic synthesis, especially in peptide synthesis. google.comcsic.es Its popularity stems from its stability under a broad range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions, which are often used to remove other protecting groups like Fmoc or Cbz. google.comacs.org This orthogonality allows for the selective deprotection of other functional groups while the carboxylic acid remains protected. google.com

The steric bulk of the tert-butyl group effectively shields the carbonyl carbon of the ester from nucleophilic attack, contributing to its stability. researchgate.net This stability is crucial in multi-step syntheses where various reagents and conditions are employed. Furthermore, the tert-butyl ester can be introduced with relative ease, often by reacting the carboxylic acid with isobutylene (B52900) in the presence of an acid catalyst. csic.es

The following table summarizes the advantages of using tert-butyl esters as a protecting group:

FeatureDescriptionReference(s)
Stability Resistant to basic and nucleophilic conditions, as well as catalytic hydrogenation. google.comacs.org
Orthogonality Can be removed under conditions that do not affect other common protecting groups (e.g., Fmoc, Cbz). google.com
Steric Hindrance The bulky t-butyl group protects the ester from unwanted side reactions. researchgate.net
Ease of Introduction Can be synthesized from the corresponding carboxylic acid and isobutylene. csic.es

Facile Deprotection Strategies for Carboxylic Acid Regeneration

A key advantage of the tert-butyl ester protecting group is the availability of mild and selective methods for its removal to regenerate the free carboxylic acid. smolecule.commedkoo.com These deprotection strategies are crucial for the subsequent functionalization of the carboxylic acid in a synthetic sequence. The most common methods involve acid catalysis, but enzymatic methods have also been developed.

Acid-Catalyzed Deprotection:

The cleavage of a tert-butyl ester is typically achieved under acidic conditions. The mechanism involves protonation of the ester oxygen, followed by the formation of a stable tert-butyl cation and the carboxylic acid. nih.gov A variety of acids can be used, ranging from strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) to milder Lewis acids. nih.govresearchgate.net

Strong Brønsted Acids: TFA is a common reagent for tert-butyl ester deprotection, often used in a solution with an anisole (B1667542) scavenger to trap the liberated tert-butyl cation. researchgate.net Other strong acids like sulfuric acid and phosphoric acid are also effective. organic-chemistry.org

Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂), iron(III) chloride (FeCl₃), and ytterbium triflate (Yb(OTf)₃) can catalyze the cleavage of tert-butyl esters under milder conditions, which can be advantageous when other acid-sensitive groups are present in the molecule. niscpr.res.innih.govacs.org

The table below provides examples of acid-catalyzed deprotection of tert-butyl esters with corresponding yields.

Catalyst/ReagentSubstrateConditionsYield (%)Reference(s)
Tris(4-bromophenyl)aminium radical cation (Magic Blue) / Triethylsilanetert-Butyl acrylateAcetonitrile (B52724), room temp, 1 hQuantitative acs.orgacs.org
Tris(4-bromophenyl)aminium radical cation (Magic Blue) / Triethylsilanetert-Butyl ethyl succinateAcetonitrile, room temp95 acs.orgacs.org
Ytterbium triflate (5 mol%)tert-Butyl benzoateNitromethane, 45-50°C, 6 h99 nih.gov
Ytterbium triflate (5 mol%)meta-Methoxy-tert-butylbenzoateNitromethane, 45-50°C98 nih.gov
Iron(III) chlorideN-Boc-L-Phenylalanine tert-butyl esterDichloromethane, room temp, 15 minQuantitative csic.es
Zinc BromideN-(PhF)amino acid tert-butyl estersDichloromethane, room temp, 24 hGood yields niscpr.res.inresearchgate.net
Trifluoroacetic acid / AnisoleBoc-protected L-γ-methyleneglutamic acid tert-butyl ester amide-98 researchgate.net

Enzymatic Deprotection:

For highly sensitive substrates, enzymatic deprotection offers a very mild and selective alternative. Certain lipases and esterases can hydrolyze tert-butyl esters while leaving other functional groups, including other types of esters and amide bonds, intact. nih.govgoogle.com

Thermitase: This serine protease has been shown to selectively cleave tert-butyl esters of N-protected peptides. smolecule.com

Esterase from Bacillus subtilis (BsubpNBE) and Lipase A from Candida antarctica (CAL-A): These enzymes have been identified as effective catalysts for the hydrolysis of a range of tert-butyl esters of protected amino acids. nih.govgoogle.com

The following table highlights some enzymes used for tert-butyl ester deprotection.

EnzymeSubstrate TypeKey AdvantagesReference(s)
ThermitaseN-protected peptidesHigh selectivity for t-butyl esters over peptide bonds. smolecule.com
Esterase from Bacillus subtilis (BsubpNBE)Protected amino acid t-butyl estersHigh activity and selectivity under mild conditions. nih.govgoogle.com
Lipase A from Candida antarctica (CAL-A)Protected amino acid t-butyl estersEffective for a range of substrates, tolerates various N-protecting groups. nih.govgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H33N3O7 B605797 Azide-PEG5-Boc

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O7/c1-17(2,3)27-16(21)4-6-22-8-10-24-12-14-26-15-13-25-11-9-23-7-5-19-20-18/h4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXALMUKZGZJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Azide Peg5 T Butyl Ester and Derivatives

Established Synthetic Routes to Azide-PEG5-t-butyl Ester

The creation of Azide-PEG5-t-butyl ester involves carefully planned synthetic steps to introduce the azide (B81097) and protected carboxyl functionalities onto the PEG backbone.

Direct functionalization typically begins with a precursor molecule that already contains the PEG5 chain and a hydroxyl group. A common precursor is Hydroxy-PEG5-t-butyl ester. sigmaaldrich.comchemicalbook.com The synthesis proceeds by converting the terminal hydroxyl group into an azide. This transformation is often achieved through a two-step process:

Activation of the Hydroxyl Group: The terminal hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) or pyridine.

Nucleophilic Substitution: The resulting tosylated or mesylated PEG derivative is then treated with an azide salt, such as sodium azide (NaN3), in a polar aprotic solvent like dimethylformamide (DMF). The azide ion displaces the leaving group via an SN2 reaction to yield the final Azide-PEG5-t-butyl ester. rsc.org

This direct approach is favored for its straightforward nature and the commercial availability of the starting materials.

Convergent synthesis involves the separate preparation of the azide-containing PEG portion and the t-butyl ester-containing fragment, which are then coupled together. mcmaster.ca This method can offer greater flexibility and may be advantageous for constructing more complex or larger molecules.

A representative convergent strategy might involve:

Synthesis of an Azido-PEG-Alcohol: A PEG molecule with a terminal azide and a terminal hydroxyl group (Azide-PEG5-OH) is synthesized.

Synthesis of a Carboxylic Acid with a t-butyl Ester: A separate molecule containing a carboxylic acid and a t-butyl ester is prepared.

Esterification: The Azido-PEG-alcohol is then esterified with the t-butyl ester-containing carboxylic acid using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

Direct Functionalization Approaches

Synthesis of Analogs and Related Heterobifunctional PEG Compounds

The versatility of PEG linkers has led to the development of a wide array of analogs and related compounds, each tailored for specific applications.

A series of Azide-PEGn-t-butyl ester compounds, where 'n' represents a different number of PEG units, have been synthesized to offer linkers of varying lengths. broadpharm.com These analogs, such as Azide-PEG3-t-butyl ester and Azide-PEG7-t-butyl ester, are synthesized using similar methodologies to the PEG5 variant. broadpharm.comsmolecule.com The primary difference lies in the starting PEG-diol, which will have the corresponding number of ethylene (B1197577) glycol repeats. The ability to vary the PEG chain length is crucial for optimizing the solubility, pharmacokinetic properties, and spatial orientation of the final conjugate. smolecule.com

CompoundNumber of PEG Units (n)
Azide-PEG1-t-butyl ester1
Azide-PEG2-t-butyl ester2
Azide-PEG3-t-butyl ester3
Azide-PEG4-t-butyl ester4
Azide-PEG7-t-butyl ester7
Azide-PEG8-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane8
Azide-PEG11-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane11
Azide-PEG12-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane12

This table showcases a selection of Azide-PEGn-t-butyl ester analogs with varying PEG chain lengths, highlighting the modularity of their synthesis. broadpharm.com

As mentioned previously, Hydroxy-PEG5-t-butyl ester is a key precursor in the synthesis of Azide-PEG5-t-butyl ester. sigmaaldrich.comchemicalbook.com This heterobifunctional molecule contains a hydroxyl group at one end and a t-butyl-protected carboxylic acid at the other. sigmaaldrich.com Its synthesis often starts from a PEG-diol which is mono-protected at one hydroxyl group, followed by reaction of the other hydroxyl with a t-butyl ester containing reagent. The hydroxyl group of this precursor is a versatile handle for introducing various functional groups, not just the azide. cd-bioparticles.neta2bchem.com For example, it can be oxidized to an aldehyde or carboxylic acid, or converted to other functionalities for different conjugation chemistries.

Another important analog is Amino-PEG5-t-butyl ester, which features a primary amine instead of an azide. sigmaaldrich.comglycomindsynth.com This compound is typically synthesized from Hydroxy-PEG5-t-butyl ester by first converting the hydroxyl group to a leaving group (e.g., tosylate) and then reacting it with a protected source of ammonia, such as phthalimide, followed by deprotection. Alternatively, a direct reductive amination of an aldehyde precursor can be employed.

The terminal amino group of Amino-PEG5-t-butyl ester is highly reactive and can participate in a variety of transformations, including: medkoo.com

Amide bond formation: Reaction with carboxylic acids or activated esters (like NHS esters) to form stable amide linkages. medkoo.com

Urea and Thiourea formation: Reaction with isocyanates and isothiocyanates, respectively.

Reductive amination: Reaction with aldehydes and ketones to form Schiff bases, which can then be reduced to secondary amines. medkoo.com

Mal-PEG5-t-butyl Ester and its Synthetic Pathways

Maleimide-functionalized PEG linkers, such as Mal-PEG5-t-butyl ester, are valuable reagents for their ability to selectively react with thiol groups, which are present in the cysteine residues of proteins. This high selectivity allows for the precise attachment of the PEG linker to biomolecules.

The synthesis of Mal-PEG5-t-butyl ester typically begins with a precursor molecule, such as Amino-PEG5-t-butyl ester. The terminal amino group of this precursor is reacted with a maleimide-containing reagent. A common method involves the use of 3-maleimidopropionic acid in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond, yielding the final Mal-PEG5-t-butyl ester product. researchgate.net

Another approach involves the reaction of an amino-PEG derivative with maleic anhydride (B1165640). This reaction initially forms a maleamic acid intermediate, which is then cyclized to the maleimide (B117702) ring through dehydration, often facilitated by acetic anhydride and a base catalyst.

Table 1: Synthetic Pathway for Mal-PEG5-t-butyl Ester

Reactant 1 Reactant 2 Coupling Agent Product

The resulting Mal-PEG5-t-butyl ester can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). nordicbiosite.comtargetmol.com

Ms-PEG5-t-butyl Ester Synthesis and Reactivity

Ms-PEG5-t-butyl ester, or Mesylate-PEG5-t-butyl ester, is a key intermediate in PEG chemistry due to the excellent leaving group ability of the mesylate (Ms) group. broadpharm.com This property allows for facile nucleophilic substitution reactions to introduce a variety of functional groups.

The synthesis of Ms-PEG5-t-butyl ester starts with a hydroxyl-terminated PEG, HO-PEG5-t-butyl ester. The hydroxyl group is converted to a mesylate by reacting it with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine. mdpi.com This base neutralizes the hydrochloric acid byproduct formed during the reaction.

Table 2: Synthesis of Ms-PEG5-t-butyl Ester

Reactant Reagent 1 Reagent 2 Product

The high reactivity of the mesylate group makes Ms-PEG5-t-butyl ester a versatile precursor. medchemexpress.comglpbio.comhoelzel-biotech.commedchemexpress.eu For instance, it can be readily converted to Azide-PEG5-t-butyl ester through a reaction with sodium azide (NaN3). mdpi.com This is a common and efficient method for introducing an azide group, which is useful for "click chemistry" applications. acs.orgnih.govmdpi.com

Branched Azido-PEGn-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane Derivatives

To increase the loading capacity of molecules for applications like drug delivery, branched or multi-arm PEG structures have been developed. nih.govrsc.org Among these, Azido-PEGn-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane derivatives are sophisticated examples. broadpharm.commedchemexpress.comcreative-biolabs.comprecisepeg.com

The synthesis of these complex molecules often utilizes a central core molecule, which is then elaborated with multiple PEG arms. For instance, a branched polyethylene (B3416737) glycol heterobifunctional derivative can be prepared using a branching center to which multiple polyethylene glycol chains are attached. google.com

A general approach involves a core with multiple reactive sites, allowing for the attachment of several PEG chains. For example, a tri-functional core can be reacted with an Azido-PEGn-acid, where 'n' denotes the number of PEG repeats, to create a branched structure. The use of t-butyl ester protecting groups on the core allows for further functionalization after deprotection. broadpharm.commedchemexpress.com The terminal azide group on the PEG arms serves as a handle for click chemistry reactions. nih.govmedchemexpress.com

Table 3: Components of a Branched Azido-PEGn-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane Derivative

Component Description
Core A central molecule with multiple attachment points.
PEG Arms Multiple Azido-PEGn chains of varying lengths.
Terminal Group An azide (N3) group for click chemistry.

| Protecting Groups | t-butyl esters that can be removed for further reactions. |

PEG-t-butyl Ester Scaffolds for Diverse Functionalization

PEG-t-butyl ester scaffolds are highly versatile platforms in chemical synthesis, primarily due to the t-butyl ester group acting as a protecting group for a carboxylic acid. broadpharm.comaxispharm.com This protection allows for selective reactions at other sites of the PEG molecule. The t-butyl group can be readily removed under acidic conditions to reveal the carboxylic acid for subsequent conjugation or modification. broadpharm.combroadpharm.comcd-bioparticles.netbroadpharm.com

These scaffolds can be used to create a wide range of functionalized PEG derivatives. umich.edu For example, starting with a heterobifunctional PEG, such as HO-PEGn-COOtBu, the hydroxyl group can be converted into various other functional groups like azides, amines, or maleimides, while the carboxylic acid remains protected. broadpharm.com This stepwise approach enables the synthesis of complex, heterobifunctional linkers with distinct reactivity at each end.

Advanced Synthetic Considerations

Stereochemical Control in PEG-based Synthesis

While the repeating ethylene glycol units of PEG are achiral, the introduction of chiral centers into PEG derivatives can be critical, especially in biological applications where stereochemistry can dictate activity. google.comgoogle.com Controlling the stereochemistry during synthesis is therefore a significant consideration. nih.govrsc.org

For example, if a chiral building block is incorporated into a PEG linker, subsequent reactions must be carefully chosen to avoid racemization. google.comgoogle.com In reactions such as the nucleophilic substitution of a mesylate on a chiral carbon, the stereochemistry will typically be inverted. Therefore, a thorough understanding of reaction mechanisms is essential to predict and control the stereochemical outcome of the final product. Some studies have focused on the synthesis of linPGs (linear polyglycerols) with controlled stereochemistry, highlighting this as an important area of research. acs.org

Chemo- and Regioselective Transformations

The synthesis of heterobifunctional PEG linkers, which have different reactive groups at each end, relies heavily on chemo- and regioselective transformations. nih.govresearchgate.netacs.org This means that one functional group must react selectively while another remains unaffected. chemrxiv.org

A key strategy to achieve this is the use of orthogonal protecting groups. These are protecting groups that can be removed under different conditions. For instance, a PEG molecule might have an amine protected with a Boc group and a carboxylic acid protected as a t-butyl ester. The Boc group can be removed with acid without affecting the t-butyl ester, allowing for selective modification of the amine. Subsequently, the t-butyl ester can be removed under different conditions to functionalize the carboxylic acid. This approach allows for the precise and controlled construction of complex PEG-based molecules for a variety of applications. acs.org

Bioorthogonal Reactivity and Click Chemistry Applications

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azide-PEG5-t-butyl Ester

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used ligation reaction. glenresearch.com It involves the reaction of an azide (B81097), such as the one present in Azide-PEG5-t-butyl ester, with a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole ring. organic-chemistry.org This reaction is noted for its reliability, specificity, and compatibility with a wide range of functional groups, making it a cornerstone of click chemistry. glenresearch.com

The kinetics of CuAAC reactions are significantly influenced by the reaction medium and the presence of additives. While the reaction can be performed in various solvents, aqueous media are often preferred for bioconjugation applications. jenabioscience.com The rate of CuAAC is dramatically accelerated in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt, like copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate. jenabioscience.com

To enhance reaction rates and prevent the precipitation of copper(I) acetylides in aqueous solutions, stabilizing ligands are crucial. Tris(triazolylmethyl)amine ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), are frequently employed. jenabioscience.comnih.gov These ligands not only stabilize the Cu(I) oxidation state but also accelerate the cycloaddition. For instance, the use of a zwitterionic additive like betaine (B1666868) has been shown to dramatically accelerate CuAAC reactions in water, allowing for excellent yields with catalyst concentrations as low as parts-per-million levels. researchgate.net

Optimization of CuAAC for bioconjugation often involves carefully controlling the concentrations of the reactants, copper catalyst, ligand, and reducing agent. A typical protocol might involve using a slight excess of the PEG-azide reagent relative to the alkyne-modified biomolecule, with sub-millimolar concentrations of copper and a ligand-to-copper ratio of 5:1 to protect biomolecules from oxidative damage. jenabioscience.com Reaction times can range from 30 minutes to a few hours at ambient or slightly elevated temperatures (e.g., 37 °C) to achieve complete conversion. glenresearch.com

Table 1: General Optimized Conditions for CuAAC Reactions

Parameter Condition Purpose
Catalyst Copper(I), often from CuSO₄/Sodium Ascorbate To catalyze the cycloaddition reaction.
Ligand TBTA, THPTA To stabilize Cu(I) and accelerate the reaction.
Solvent Aqueous buffers (e.g., PBS), Organic solvents (e.g., DMSO) To dissolve reactants and facilitate the reaction.
Temperature Room Temperature to 37 °C To ensure a reasonable reaction rate without denaturing biomolecules.

| Reactant Ratio | Slight excess of azide or alkyne | To drive the reaction to completion. |

The CuAAC reaction of Azide-PEG5-t-butyl ester is compatible with a wide array of terminal alkyne-containing molecules. The alkyne partner can range from simple small molecules, such as propargyl alcohol, to complex biomolecules that have been functionalized with a terminal alkyne. jenabioscience.com This versatility allows for the conjugation of the Azide-PEG5-t-butyl ester to proteins, peptides, nucleic acids, and other polymers. jenabioscience.comnih.gov

For example, proteins can be genetically engineered to incorporate unnatural amino acids bearing an alkyne group, or they can be chemically modified to introduce this functionality. Similarly, oligonucleotides can be synthesized with alkyne-modified nucleobases. glenresearch.com The propargyl group is a common and synthetically accessible terminal alkyne used for these modifications. The reaction's high degree of bioorthogonality ensures that the azide on the PEG linker reacts specifically with the introduced alkyne, leaving other functional groups on the biomolecule untouched. glenresearch.com

A key feature of the CuAAC reaction is its exceptional regioselectivity. Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which often yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the copper-catalyzed version exclusively produces the 1,4-disubstituted triazole. organic-chemistry.org This specificity is a direct result of the reaction mechanism, which involves the formation of a copper-acetylide intermediate that then reacts with the azide. The resulting triazole ring is a stable, aromatic linkage that is resistant to hydrolysis and enzymatic degradation, making it an ideal covalent linker in bioconjugates.

Scope of Alkyne Partners (e.g., Alkynes, Propargyl Groups)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azide-PEG5-t-butyl Ester

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a significant advantage over CuAAC by eliminating the need for a cytotoxic copper catalyst. acs.org This makes SPAAC particularly well-suited for applications in living systems. acs.org The reaction relies on the use of a strained cyclooctyne, where the ring strain provides the driving force for the cycloaddition with an azide. magtech.com.cn

Azide-PEG5-t-butyl ester readily participates in SPAAC reactions with various strained alkynes. chemicalbook.com Among the most commonly used are dibenzocyclooctynes (DBCO) and bicyclononynes (BCN). chemicalbook.comchemicalbook.com These cyclooctynes have been engineered to balance high reactivity with stability in aqueous environments. The reaction rates of SPAAC are highly dependent on the specific structure of the cyclooctyne. For instance, biarylazacyclooctynone (BARAC) exhibits exceptional reaction kinetics. acs.org The choice of strained alkyne can be tailored to the specific application, balancing the need for rapid kinetics with considerations of stability and hydrophobicity.

Table 2: Common Strained Alkynes for SPAAC and their Reactivity

Strained Alkyne Abbreviation General Reactivity with Azides
Dibenzocyclooctyne DBCO High
Bicyclononyne BCN Moderate to High
Biarylazacyclooctynone BARAC Very High

The primary advantage of SPAAC is its catalyst-free nature, which circumvents the cytotoxicity issues associated with copper catalysis, a significant concern for in vivo applications. acs.orgnih.gov This allows for the direct labeling and modification of biomolecules within living cells and organisms. acs.org The reaction proceeds under mild physiological conditions (neutral pH, aqueous environment, and ambient temperature) and, like CuAAC, is bioorthogonal, meaning it does not interfere with native biochemical processes. magtech.com.cn

The functionalization of macromolecules, such as dendrimers, with PEG chains using SPAAC has been shown to yield products free of metal contamination, which is a challenge with CuAAC. acs.org The reaction is generally high-yielding and produces a stable triazole linkage. These features have established SPAAC, in conjunction with reagents like Azide-PEG5-t-butyl ester, as a powerful tool for developing advanced biomaterials and for site-specific labeling of complex biological molecules without the need for a metal catalyst. acs.orgmagtech.com.cn

Reactivity with Strained Alkynes (e.g., DBCO, BCN)

Emerging Bioorthogonal Reactions Involving Azide-PEG5-t-butyl Ester

While the azide moiety of Azide-PEG5-t-butyl ester is well-established in copper-catalyzed (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, its utility extends into more complex and emerging bioorthogonal strategies. acs.orgmedchemexpress.com These advanced applications often involve using the azide's reactivity in concert with other unique chemical transformations, enabling the construction of highly sophisticated biomolecular conjugates and materials.

Tetrazine ligation is a powerful bioorthogonal reaction known for its exceptionally fast kinetics. researchgate.net The reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between an electron-deficient 1,2,4,5-tetrazine (B1199680) and a strained, electron-rich alkene or alkyne, such as a trans-cyclooctene (B1233481) (TCO) or norbornene. nih.govnih.gov This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion. nih.gov

Crucially, the azide group of a molecule like Azide-PEG5-t-butyl ester does not directly participate in the tetrazine ligation. The "interplay" between these two chemistries lies in their mutual orthogonality; they are non-interfering reaction pairs. nih.gov This allows researchers to perform an azide-alkyne cycloaddition and a tetrazine-alkene ligation within the same biological system, each proceeding independently. This dual-labeling capability is invaluable for tracking multiple targets simultaneously. nih.gov

The choice between using azide-based chemistry or tetrazine ligation can also be a strategic one, depending on the desired reaction efficiency and speed. In studies comparing the formation of block copolymers, the ligation of a tetrazine-functionalized polyethylene (B3416737) glycol (PEG-Tz) with a norbornene-functionalized polystyrene (PS-Nb) was found to be significantly more efficient than the analogous reaction using an azide-functionalized PEG (PEG-Az). rsc.orgrsc.org The tetrazine/norbornene reaction proceeded to quantitative conversion in under an hour at 80°C, whereas the azide/norbornene coupling was much slower and did not reach full conversion. rsc.org

Reaction PairTemperatureTime to 90% ConversionFinal Conversion
Tetrazine-COOH / Norbornene-COOH80 °C12 minutesQuantitative (< 1 hour)
Azide-COOH / Norbornene-COOH80 °C> 10 hoursIncomplete
Tetrazine-COOH / Norbornene-COOHRoom Temp.3 hoursQuantitative (6 hours)

This table presents a comparison of reaction kinetics between tetrazine-norbornene and azide-norbornene ligations, based on model compound studies. Data sourced from research findings. rsc.org

The azide group on linkers like Azide-PEG5-t-butyl ester is a key enabler for multicomponent assembly, where several molecular pieces are joined to create a complex functional architecture. This goes beyond simple two-part conjugations and into the realm of one-pot, multi-reaction constructions and programmed self-assembly.

One powerful strategy is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing parts of all starting materials. mdpi.com For instance, an azide-containing linker attached to a payload molecule can be a building block in sophisticated drug conjugates. Research has shown the use of the Ugi multicomponent reaction to create a diverse library of drug conjugates by combining an azide-linker-payload, an isocyanide, an aldehyde or ketone, and a carboxylic acid, demonstrating a rapid method for diversifying linker chemistry. nih.gov

Furthermore, Azide-PEG5-t-butyl ester is instrumental in the functionalization of self-assembling materials. In this approach, a core molecule or peptide is designed to spontaneously form larger structures like fibrils or nanoparticles. nih.gov The PEG linker provides solubility and biocompatibility, while the terminal azide serves as a "click" handle. scispace.com This allows for the covalent attachment of targeting ligands, imaging agents, or therapeutic molecules to the surface of the assembled nanomaterial via SPAAC or CuAAC. researchgate.net This method has been used to create multicomponent peptide fibrils and to functionalize polyplexes for gene delivery in a highly controlled, sequential manner. nih.govresearchgate.net

The bioorthogonal toolkit continues to expand, offering even more options for complex assemblies. For example, nitrones and sydnones have been developed as alternative 1,3-dipoles that, like azides, can react with strained alkynes, sometimes with even faster kinetics. nih.gov The availability of multiple, mutually orthogonal reaction pairs (e.g., azide-alkyne, tetrazine-alkene, phosphine-cyclopropenone) opens the door to increasingly complex, pre-programmed multicomponent assemblies for advanced applications in materials science and chemical biology. nih.gov

Bioorthogonal ReactionTypical ReactantsKey FeaturesRepresentative Rate Constant (k₂)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Strained Alkyne (e.g., DBCO, BCN)Copper-free, widely used in living systems. nih.gov~1 M⁻¹s⁻¹ nih.gov
Inverse-Electron-Demand Diels-Alder (IEDDA)Tetrazine + Strained Alkene (e.g., TCO)Extremely fast kinetics, bioorthogonal. nih.govup to 10³ - 10⁶ M⁻¹s⁻¹ researchgate.net
Staudinger LigationAzide + PhosphineFirst bioorthogonal reaction developed; forms an amide bond. acs.org~0.002 M⁻¹s⁻¹
Nitrone-Alkyne CycloadditionNitrone + Strained AlkyneCan be faster than azide-based SPAAC with certain alkynes. nih.govVaries, can be >1 M⁻¹s⁻¹

This table summarizes key features of several bioorthogonal reactions relevant to multicomponent assembly. Rate constants are approximate and can vary significantly based on specific reactants and conditions.

Research Applications in Bioconjugation and Macromolecular Engineering

Site-Specific Bioconjugation of Biomolecules

Site-specific bioconjugation aims to attach synthetic molecules to precise locations on a biomolecule, ensuring homogeneity and preserving the biomolecule's function. The azide (B81097) group of Azide-PEG5-t-butyl ester is central to this, reacting efficiently with alkyne-modified biomolecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as click chemistry. medchemexpress.comprecisepeg.com This reaction forms a stable triazole linkage. axispharm.com

Azide-PEG5-t-butyl ester serves as a versatile linker for modifying proteins and peptides. biosynth.com The process typically involves introducing an alkyne group onto the protein or peptide through genetic encoding of unnatural amino acids (like p-azido-L-phenylalanine) or by chemically modifying natural amino acid residues. nih.gov Subsequently, the azide-functionalized PEG linker can be attached. This method allows for the creation of well-defined protein-PEG conjugates.

In peptide-drug conjugate (PDC) research, PEG linkers like Azide-PEG5-t-butyl ester are crucial. They connect a targeting peptide to a therapeutic agent. The PEG spacer can improve the solubility and pharmacokinetic profile of the resulting conjugate. After the azide on the linker reacts with an alkyne-modified drug, the t-butyl ester group can be deprotected under acidic conditions to reveal a carboxylic acid. broadpharm.com This acid can then be coupled to an amine group on a peptide to complete the PDC synthesis.

Research Finding: A study focused on developing soluble epoxide hydrolase (sEH) inhibitors explored various linkers for bioconjugation. biorxiv.org While not the final application, the synthesis strategies involved creating intermediates that could be coupled to biomolecules, a principle that applies to protein and peptide conjugation. The use of PEG linkers was shown to be critical in achieving the desired molecular architecture. biorxiv.org

The modification of oligonucleotides with moieties like fluorophores, quenchers, or other labels is essential for their use in diagnostics and as research tools. Azide-PEG5-t-butyl ester is used to modify oligonucleotides, leveraging the same click chemistry principles. biosynth.com An alkyne group can be incorporated into an oligonucleotide during its synthesis. The azide-PEG linker is then "clicked" onto this alkyne handle.

Alternatively, an azide modification can be introduced into an oligonucleotide at the 5', 3', or an internal position using an NHS ester functional group. idtdna.com This azide-modified oligonucleotide is then ready to react with molecules containing alkyne, DBCO, or BCN groups. The PEG5 spacer in Azide-PEG5-t-butyl ester provides flexibility and hydrophilicity to the resulting conjugate. biosyn.com

Table 1: Functional Groups in Azide-PEG5-t-butyl Ester for Bioconjugation

Functional Group Reactive Partner Chemistry Application
Azide (-N₃) Alkyne, DBCO, BCN Click Chemistry (CuAAC, SPAAC) Conjugation to modified proteins, peptides, oligonucleotides. medchemexpress.comaxispharm.com

| t-Butyl Ester | (after deprotection to -COOH) | Amide Coupling (with activators like EDC, HATU) | Conjugation to primary amines on biomolecules. broadpharm.com |

Antibody-Drug Conjugates (ADCs) are targeted therapeutics comprising a monoclonal antibody linked to a cytotoxic payload. The linker is a critical component, influencing the ADC's stability, solubility, and efficacy. Non-cleavable PEG linkers are often used in ADC synthesis. medchemexpress.com

Azide-PEG5-t-butyl ester and its derivatives are employed in the construction of ADCs. medchemexpress.commedchemexpress.com The azide group allows for precise, site-specific conjugation to an antibody that has been engineered to contain an alkyne group. This controlled conjugation results in a homogeneous ADC with a defined drug-to-antibody ratio (DAR). The PEG5 spacer helps to improve the aqueous solubility of the often-hydrophobic drug payloads. medchemexpress.com The ester group, once deprotected, provides a handle for attaching the cytotoxic drug.

Oligonucleotide Modification

Targeted Protein Degradation Technologies (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. nih.gov A PROTAC consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. explorationpub.com

The linker is a crucial determinant of a PROTAC's ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is necessary for protein degradation. nih.gov PEG chains are the most common linkers used in PROTAC design due to their ability to improve solubility and engage in favorable interactions within the ternary complex. explorationpub.com

Azide-PEG5-t-butyl ester is a key building block for synthesizing PEG-based PROTACs. medchemexpress.comprecisepeg.commedchemexpress.commedchemexpress.com Its bifunctional nature allows for a modular approach to PROTAC assembly. For example, a POI ligand can be modified with an alkyne, and an E3 ligase ligand can be attached to the t-butyl ester end (after deprotection). The two parts are then joined using the azide-alkyne click reaction. This modular strategy allows researchers to rapidly create a library of PROTACs with varying linker lengths and attachment points to screen for optimal degradation activity. explorationpub.com

The rational design of PROTACs is a significant challenge, as minor changes in linker length and composition can dramatically affect degradation efficiency. nih.gov Structure-based design, often aided by crystal structures and computational modeling, is an increasingly important strategy. explorationpub.com

A recent study on the development of PROTACs for soluble epoxide hydrolase (sEH) provides a clear example of rational design incorporating a PEG5 linker. biorxiv.orgacs.org Researchers designed and synthesized two series of PROTACs targeting sEH for degradation via the CRBN E3 ligase. They systematically varied the linker length, using PEG linkers from PEG1 to PEG6.

Research Findings:

Initial screening showed that PROTACs with shorter PEG linkers (PEG1-PEG4) were inactive. acs.org

Significant protein degradation was observed only with longer linkers. The PROTAC designated 21e , which incorporated a PEG5 linker, demonstrated the most promising activity, reducing sEH protein levels by 35%. biorxiv.orgacs.org

A PROTAC with a PEG6 linker was less effective, showing only a 20% reduction in protein levels. acs.org

This research highlights the critical importance of linker length optimization in PROTAC design and demonstrates a specific instance where a PEG5 linker was optimal for inducing protein degradation. biorxiv.orgacs.org

Table 2: Research Findings on PEG Linker Length in sEH PROTACs

PROTAC Linker Target Protein E3 Ligase Ligand Degradation Activity (Dmax) Source
21d PEG4 sEH Pomalidomide Inactive acs.org
21e PEG5 sEH Pomalidomide ~35% biorxiv.orgacs.org

| 21f | PEG6 | sEH | Pomalidomide | ~20% | biorxiv.orgacs.org |

Synthesis of PROTAC Libraries Utilizing Azide-PEG5-t-butyl Ester

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component influencing the efficacy of the resulting PROTAC. Azide-PEG5-t-butyl ester and similar PEG-based derivatives serve as versatile linkers for the modular synthesis of PROTAC libraries. medchemexpress.eudcchemicals.comsynmedchem.com

The synthesis strategy leverages the orthogonal reactivity of the linker's functional groups. The azide terminus allows for covalent attachment to an alkyne-modified ligand (either for the target protein or the E3 ligase) through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. smolecule.commedchemexpress.com Following this conjugation, the t-butyl ester is deprotected using acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), to reveal a terminal carboxylic acid. acs.org This newly available acid can then be coupled to an amine-containing second ligand via standard amide bond formation, completing the PROTAC structure. acs.org

This modular approach is highly advantageous for building PROTAC libraries. Researchers can systematically vary the length and composition of the PEG linker (e.g., using Azide-PEGn-t-butyl ester with different 'n' values) to optimize the distance and spatial orientation between the two recruited proteins, a key factor in forming a productive ternary complex. acs.org For instance, in the development of PROTACs targeting Tissue Transglutaminase (TG2), a series of VHL-based PROTACs were synthesized using PEG linkers of varying lengths (n=1-5). acs.org The synthesis involved reacting commercially available methylamino-PEGn-t-butyl esters with the target-binding moiety, followed by deprotection of the t-butyl ester and subsequent amide coupling with the VHL ligand. acs.org This systematic variation allowed for the identification of an optimal linker length, with the PEG5-containing PROTAC demonstrating significant binding affinity to TG2. acs.org

Role of Functional Groups in Azide-PEG5-t-butyl Ester for PROTAC Synthesis

Functional GroupRole in SynthesisAssociated Reactions
Azide (-N₃)Provides a reactive handle for "click" chemistry, allowing for specific conjugation to an alkyne-modified ligand.Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). medchemexpress.com
PEG5 SpacerActs as a flexible, hydrophilic spacer to bridge the two ligands. Its length is critical for optimizing ternary complex formation. Enhances the solubility of the final PROTAC molecule. medkoo.comN/A (Structural role)
t-Butyl EsterA protecting group for the carboxylic acid, preventing its participation in unintended side reactions. It is stable during the initial click reaction.Acid-catalyzed deprotection (e.g., using TFA or HCl) to yield a free carboxylic acid for subsequent amide coupling. acs.org

Design and Synthesis of Functional Polymeric Materials

The precise control over chemical reactions afforded by "click chemistry" has made it a cornerstone in the synthesis of well-defined polymers. royalsocietypublishing.orgnih.gov Azide-PEG5-t-butyl ester is an exemplary building block in this field, enabling the fabrication of polymers with controlled architecture, functionality, and properties.

PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains to molecules or materials, is a widely used strategy to enhance hydrophilicity, improve biocompatibility, and reduce immunogenicity. mdpi.com Click chemistry provides a highly efficient method for creating PEGylated polymers. researchgate.net The reaction between a multivalent alkyne-containing monomer or polymer and a PEG chain with a terminal azide (or vice versa) leads to the formation of stable triazole linkages. royalsocietypublishing.orgaxispharm.com

Azide-PEG5-t-butyl ester can be used in several ways. In a "grafting-to" approach, a polymer backbone can be synthesized with pendant alkyne groups. Subsequently, Azide-PEG5-t-butyl ester can be "clicked" onto this backbone, grafting the PEG chains to the polymer. acs.org Alternatively, in a "grafting-from" strategy, a PEG-azide can serve as an initiator for polymerization. For example, researchers have used PEG-N3 as a macroinitiator for the divergent growth of dendritic polymers, resulting in PEG-dendritic block copolymers. nih.govacs.org This method facilitates purification as the growing polymer is supported by the soluble PEG chain. nih.gov The resulting copolymers can possess a well-defined structure, with a G5 copolymer bearing 32 terminal groups prepared in gram quantities with excellent yield using this strategy. acs.org

Typical Components for PEGylated Polymer Synthesis via CuAAC

ComponentExampleFunction
Azide-functionalized PEGAzide-PEG5-t-butyl esterProvides the hydrophilic PEG chain and the azide group for the click reaction.
Alkyne-functionalized Monomer/PolymerDi-alkyne or multi-alkyne molecules/polymersActs as the complementary partner for the click reaction to build the polymer chain or cross-link networks. royalsocietypublishing.org
Catalyst SystemCopper(I) source (e.g., Copper Sulfate)Catalyzes the [3+2] cycloaddition between the azide and alkyne. royalsocietypublishing.org
Reducing AgentSodium AscorbateReduces Cu(II) to the active Cu(I) catalytic species in situ. royalsocietypublishing.org
SolventDMF, DCM, WaterSolubilizes reactants and facilitates the reaction. The choice depends on the solubility of the specific polymer blocks.

Modifying the surfaces of materials is crucial for tailoring their interaction with biological systems. Azide-PEG5-t-butyl ester is employed to create functional surfaces on a variety of substrates, including metallic nanoparticles and polymers. nih.govlookchem.com The PEG linker provides a hydrophilic, protein-repellent shield, which enhances the colloidal stability of nanoparticles in biological media and minimizes non-specific interactions. nih.govlookchem.com

A notable application is the functionalization of gold nanoparticles (AuNPs). nih.gov In one study, highly stable AuNPs were fabricated using azide-terminal PEGylated (N)-heterocyclic carbene (PEG-NHC) ligands. nih.gov The NHC group provides a robust anchor to the gold surface, which is stronger than traditional thiol-gold bonds, leading to superior stability. The PEG chain extends from the surface, and the terminal azide group serves as a versatile conjugation point. nih.gov These azide-functionalized AuNPs can be further derivatized by clicking on targeting ligands, imaging agents, or therapeutic molecules via CuAAC or SPAAC reactions, creating a multifunctional platform for biomedical applications. nih.gov The successful conjugation and maintained colloidal stability highlight the potential of this approach for creating sophisticated diagnostic and therapeutic agents. nih.gov

Self-assembly is a powerful bottom-up approach for creating nanostructures for research, particularly in drug delivery. preprints.org Amphiphilic block copolymers, which consist of distinct hydrophilic and hydrophobic segments, can spontaneously self-assemble in aqueous environments to form nanoparticles or micelles. frontiersin.org These structures typically feature a hydrophobic core, capable of encapsulating poorly water-soluble drugs, and a hydrophilic corona that interfaces with the aqueous medium, providing stability and "stealth" properties. preprints.org

Azide-PEG5-t-butyl ester is an ideal building block for the hydrophilic segment of such amphiphilic polymers. It can be incorporated into block copolymers that, upon introduction to water, form well-defined nanostructures. For example, PEG-dendritic block copolymers synthesized using a PEG-azide initiator were shown to self-assemble into vesicles known as polymersomes. acs.org The study demonstrated that polymersomes with a mean diameter of approximately 160 nm could be formed. Furthermore, the azide groups present on the polymersome surface could be used for cross-linking the membrane via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, enhancing the stability of the nanoparticle. acs.org This ability to both drive self-assembly and provide handles for further functionalization or stabilization makes Azide-PEG5-t-butyl ester and related compounds highly valuable in the design of advanced nanoparticle systems for research. acs.orgbroadpharm.comimyjet.com

Advanced Research in Drug Delivery Systems

PEGylation for Enhanced Pharmacokinetics and Pharmacodynamics

PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or nanoparticles, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. nih.gov This modification alters the physicochemical properties of the parent molecule, including its size, solubility, and surface charge. scispace.com

A significant hurdle in drug development is the poor aqueous solubility of many promising compounds, which often leads to low bioavailability. ump.edu.pl PEGylation is an effective method to address this challenge. ump.edu.pl The inherent hydrophilicity of the PEG polymer can substantially increase the water solubility of hydrophobic drugs to which it is attached. researchgate.netjst.go.jp For instance, studies on resveratrol, a compound with poor water solubility, demonstrated that conjugation with PEG could increase its solubility to over 900 mg/mL. jst.go.jp This enhancement in solubility is crucial for enabling the administration of therapeutic doses and improving absorption. researchgate.net By increasing a drug's solubility, PEGylation can lead to enhanced bioavailability, allowing for more effective and consistent therapeutic outcomes. frontiersin.org

A major advantage of PEGylation is its ability to prolong the systemic circulation time of therapeutic molecules. scispace.comfrontiersin.org The PEG chain creates a hydrophilic shield around the conjugated molecule, a phenomenon often referred to as the "stealth effect". mdpi.compreprints.org This shield masks the therapeutic from the host's immune system and reduces recognition by opsonins, which are proteins that target foreign particles for clearance by the mononuclear phagocyte system (MPS). nih.gov Furthermore, the increased hydrodynamic radius of the PEGylated molecule reduces its renal clearance through glomerular filtration. nih.govresearchgate.net

Research has consistently shown significant increases in the half-life of various therapeutics upon PEGylation. For example, the PEGylation of interferon alfa-2a and alfa-2b, used in hepatitis C treatment, resulted in derivatives with much longer half-lives, permitting less frequent dosing. scispace.com Similarly, the half-life of recombinant human interleukin (rh-IL11) was dramatically increased from approximately 3 hours to 67 hours after PEGylation. nih.gov The extent of this prolongation is often dependent on the molecular weight and structure (linear vs. branched) of the attached PEG chain. nih.gov

Therapeutic AgentPEG Molecular Weight (kDa)Effect on Circulation Half-LifeReference
Micelles5Half-life increased to 4.6 min nih.gov
Micelles10Half-life increased to 7.5 min nih.gov
Micelles20Half-life increased to 17.7 min nih.gov
Recombinant Human Interleukin (rh-IL11)Not SpecifiedIncreased from ~3 hours to 67 hours nih.gov
Murine Monoclonal Antibody A7 (MAb A7)5Prolonged half-life and enhanced tumor accumulation compared to unmodified antibody frontiersin.org

Modulating Solubility and Bioavailability of Investigational Compounds

Nanoparticle-Mediated Drug Delivery Research

Nanoparticles have emerged as highly promising carriers for delivering drugs in a controlled and targeted manner. Azide-PEG5-t-butyl ester is a critical component in the synthesis of functionalized nanoparticles, enabling the creation of sophisticated delivery architectures.

Azide-PEG5-t-butyl ester is a heterobifunctional linker, making it ideal for incorporating PEG chains onto nanoparticle surfaces. biosynth.com The azide (B81097) (–N₃) group is particularly useful as it can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry". biochempeg.combroadpharm.com This type of reaction is highly efficient and specific, allowing for the covalent attachment of the PEG linker to nanoparticles that have been functionalized with alkyne groups. nih.gov

This strategy is employed to create core-shell nanoparticle structures where the nanoparticle core encapsulates a therapeutic agent, and the PEGylated shell provides stability and the "stealth" characteristics needed for prolonged circulation. preprints.org For example, research has demonstrated the synthesis of well-defined, biodegradable nanoparticles through the click crosslinking of azide- and alkyne-functionalized polymers in a miniemulsion process. researchgate.net The t-butyl ester end of the molecule provides a protected carboxylic acid, which can be later deprotected and used to attach other functional moieties, such as targeting ligands. ru.nl

A key area of advanced drug delivery research is the development of "smart" systems that release their therapeutic payload in response to specific triggers present in the target microenvironment, such as changes in pH or the presence of certain enzymes. mdpi.comnih.gov The chemical functionalities of Azide-PEG5-t-butyl ester are well-suited for constructing such systems.

The azide group's ability to participate in click chemistry allows for its integration into complex polymer architectures designed to be stimuli-responsive. nih.gov For instance, researchers have synthesized pH-responsive block copolymers by combining ring-opening polymerization with azide-alkyne click chemistry. acs.org These copolymers can self-assemble into stable nanocarriers, like polymersomes, at physiological pH (7.4) but are designed to disassemble and release their drug cargo in the acidic environment characteristic of tumor tissues or endosomal compartments (pH 5.5-6.5). acs.org The ester linkage in the t-butyl ester group can also be engineered to be cleavable under specific conditions, adding another layer of responsiveness to the delivery system.

Incorporation of Azide-PEG5-t-butyl Ester into Nanoparticle Architectures

Targeted Drug Delivery Strategies

The ultimate goal of many drug delivery systems is to selectively deliver the therapeutic agent to diseased cells while sparing healthy tissue. This is known as targeted drug delivery. Azide-PEG5-t-butyl ester facilitates the development of actively targeted systems by providing a platform to attach specific targeting ligands to the drug carrier. unipd.it

The strategy involves a multi-step conjugation process. First, the azide end of the linker is used to PEGylate the nanoparticle or drug molecule via click chemistry. Subsequently, the t-butyl ester group at the other end of the PEG chain is hydrolyzed (deprotected) to reveal a reactive carboxylic acid. This carboxylic acid can then be covalently bonded to a targeting moiety, such as a peptide (e.g., RGD peptides that target integrins on cancer cells), an antibody fragment, or a small molecule that has a high affinity for a receptor overexpressed on the target cells. unipd.it This modular approach allows for the creation of highly specific drug delivery vehicles that can recognize and bind to their intended cellular targets, leading to enhanced drug accumulation at the site of action and potentially greater therapeutic efficacy. researchgate.net

Ligand-Directed Targeting through Azide-Alkyne Click Chemistry

Ligand-directed targeting is a strategy to enhance the accumulation of therapeutic agents at a desired site, such as a tumor, thereby increasing efficacy and reducing off-target effects. Azide-PEG5-t-butyl ester is instrumental in this approach, primarily through its participation in azide-alkyne "click chemistry". broadpharm.comprecisepeg.com

The terminal azide group of the linker is poised to react with an alkyne-functionalized molecule in a highly efficient and specific manner. broadpharm.com This reaction, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), forms a stable triazole linkage. biochempeg.commedchemexpress.com This method allows for the covalent attachment of targeting ligands—such as peptides, antibodies, aptamers, or small molecules (e.g., folic acid)—to the surface of a nanoparticle or other drug delivery vehicle. acs.org

The PEG spacer component of the linker offers several advantages: it increases the aqueous solubility of the conjugate and can provide a "stealth" characteristic, helping the nanocarrier evade the body's immune system. broadpharm.comnih.gov The t-butyl ester end can be deprotected under acidic conditions to reveal a carboxylic acid, providing another handle for further modification if required. medkoo.com

Research has demonstrated the versatility of this approach in creating targeted systems. For instance, by clicking azide-functionalized sugars to alkyne-modified polymers, researchers have developed fucosylated micelles that show increased uptake in specific cancer cell lines. acs.org Similarly, peptide-drug conjugates (PDCs) utilize PEG linkers to attach cell-targeting peptides to therapeutic payloads, improving their pharmacokinetic profiles and targeting capabilities.

Table 1: Research Findings in Ligand-Directed Targeting Using Azide-Alkyne Click Chemistry

Drug Delivery SystemTargeting Ligand TypeTargetRole of Azide-PEG Linker
Polymeric Micellesβ-L-fucose (Sugar)Pancreatic, Lung, Ovarian Carcinoma CellsCovalently attaches fucose ligands to an alkyne-functionalized polymer backbone (PPMA-b-PBA) to create targeted micelles. acs.org
Peptide-Drug Conjugates (PDCs)Cell-Targeting Peptides (CTPs)Specific Cell Surface ReceptorsActs as a flexible, hydrophilic spacer connecting the targeting peptide to the drug, enhancing solubility and stability.
NanogelsBisphosphonatesBone TissueUsed to functionalize nanogels, leading to reduced liver/kidney distribution and enhanced targeting to bone for treating osteoporosis. acs.org
Gold Nanoparticles (GNPs)AS1411 AptamerCancer Cells (Nucleolin Receptor)Facilitates the conjugation of targeting aptamers to the nanoparticle surface, enabling selective delivery. nih.gov

Cellular Uptake and Intracellular Trafficking Mechanisms

The journey of a nanocarrier into a target cell is a complex process governed by its physicochemical properties, including size, charge, and surface chemistry. The functionalization of drug delivery systems with Azide-PEG5-t-butyl ester and subsequently with targeting ligands profoundly influences their interaction with cells.

The PEG component itself plays a dual role, often referred to as the "PEG dilemma". mdpi.com On one hand, the dense layer of hydrophilic PEG chains can sterically hinder the adsorption of plasma proteins (opsonization), which prevents recognition and clearance by the mononuclear phagocyte system (MPS) and prolongs circulation time. nih.govnih.gov On the other hand, this same steric shield can inhibit interaction with and uptake by target cells. nih.govmdpi.com

Ligand-directed targeting, enabled by the azide linker, is designed to overcome this challenge. By attaching a high-affinity ligand to the distal end of the PEG chain, the nanocarrier can specifically bind to receptors overexpressed on the surface of target cells. This binding event typically triggers receptor-mediated endocytosis, an active and efficient internalization pathway. nih.gov

Studies have shown that the density and length of the PEG chains are critical parameters. mdpi.com An optimal balance must be struck to ensure both sufficient stealth properties and effective ligand-receptor interaction. Furthermore, "smart" delivery systems have been developed where the PEG shield is cleavable. For example, in the acidic microenvironment of a tumor, linkages can be designed to break, exposing the targeting ligands and enhancing cellular uptake precisely at the target site. nih.gov Once internalized, the nanocarrier is typically trafficked through the endo-lysosomal pathway. A critical step for the delivery of many therapeutics is endosomal escape, allowing the payload to reach its site of action within the cytoplasm or nucleus. The design of the nanocarrier and its surface properties can also influence this intracellular fate. preprints.org

Table 2: Impact of PEG-Ligand Functionalization on Cellular Interactions

Nanoparticle SystemSurface ModificationObserved Uptake Mechanism / EffectKey Finding
pH-Responsive PLGA NanoparticlesCleavable PEG shield with MUC1-targeting aptamersReceptor-Mediated EndocytosisIncreased cellular uptake was observed at lower pH (6.8 vs. 7.4), suggesting that PEG shedding in an acidic environment exposes the ligand, enhancing targeted uptake. nih.gov
Gold Nanoparticles (GNPs)PEGylation (1 kDa PEG) with AS1411 aptamerEnhanced Tumor AccumulationPEGylation increased the accumulation of targeted GNPs in tumors compared to non-PEGylated counterparts, indicating improved in vivo biodistribution. nih.gov
PEG-PLA Core-Shell NanoparticlesVarying PEG chain length (3.4 kDa to 24.5 nm)PEG Length-Dependent UptakeAn optimal PEG length (5 kDa) resulted in the best tumor inhibition, while longer chains reduced efficacy, highlighting the "PEG dilemma" where excessive shielding hinders uptake. mdpi.com
Polymeric NanocarriersGeneral PEGylationReduced Phagocytic UptakeA sufficient density of PEG on the surface modifies the nanoparticle corona, leading to evasion of macrophage-mediated uptake and longer circulation. mdpi.commdpi.com

Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of Azide-PEG5-t-butyl ester, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR spectroscopy is employed to confirm the presence and connectivity of the various proton-containing functional groups in Azide-PEG5-t-butyl ester. The spectrum is characterized by distinct signals corresponding to the t-butyl group, the polyethylene (B3416737) glycol (PEG) backbone, and the methylene (B1212753) groups adjacent to the azide (B81097) and ester functionalities. The integration of these signals provides a quantitative measure of the protons in each environment, confirming the structure of the molecule.

Key expected signals in the ¹H NMR spectrum include a prominent singlet for the nine equivalent protons of the t-butyl group, typically observed in the upfield region. The extensive PEG chain produces a complex series of overlapping multiplets in the central region of the spectrum. Specific triplets are expected for the methylene groups alpha to the azide (–CH₂–N₃) and alpha to the ester carbonyl group (–CH₂–C=O), with their chemical shifts providing definitive evidence of the terminal functionalities.

Functional Group Expected ¹H Chemical Shift (δ ppm) Expected Multiplicity Structural Assignment
tert-Butyl (tBu)~1.45Singlet(CH₃)₃C–
PEG Backbone~3.65Multiplet–O–CH₂–CH₂–O–
Methylene α to Ester~2.50Triplet–CH₂–COO–
Methylene α to Azide~3.40Triplet–CH₂–N₃

Note: Expected chemical shifts are estimations and can vary based on the solvent and experimental conditions.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton of Azide-PEG5-t-butyl ester. Each unique carbon atom in the molecule gives a distinct signal, allowing for unequivocal confirmation of the compound's structure.

The spectrum is expected to show a signal for the carbonyl carbon of the ester in the downfield region. The quaternary carbon and the methyl carbons of the t-butyl group will appear in the upfield region. The numerous carbons of the repeating ethylene (B1197577) glycol units in the PEG chain will resonate in a characteristic narrow range in the middle of the spectrum. Signals for the carbon atoms directly bonded to the azide and ester groups are also key diagnostic peaks. For similar azide-terminated PEG compounds, the carbon adjacent to the azide function is typically observed around 50 ppm. medkoo.com

Functional Group Expected ¹³C Chemical Shift (δ ppm) Structural Assignment
tert-Butyl (Methyls)~28C(CH₃)₃
tert-Butyl (Quaternary)~81C(CH₃)₃
PEG Backbone~70–O–CH₂–CH₂–O–
Methylene α to Azide~51–CH₂–N₃
Carbonyl Carbon~171–C=O

Note: Expected chemical shifts are estimations and can vary based on the solvent and experimental conditions.

¹H NMR Spectroscopic Analysis

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of Azide-PEG5-t-butyl ester and to support its structural identification.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, offering definitive confirmation of its chemical formula (C₁₇H₃₃N₃O₇). biosynth.combiochempeg.com The experimentally measured exact mass should align with the theoretically calculated mass within a very narrow error margin (typically < 5 ppm).

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar, and often water-soluble, PEGylated compounds like Azide-PEG5-t-butyl ester. glycomindsynth.com In ESI-MS analysis, the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with a sodium ion [M+Na]⁺. The detection of an ion peak corresponding to the expected molecular weight (391.47 g/mol ) plus the mass of the adduct ion confirms the identity of the compound. precisepeg.commedkoo.com

Ion Adduct Theoretical m/z
[M+H]⁺392.24
[M+Na]⁺414.22

Note: M represents the neutral molecule Azide-PEG5-t-butyl ester.

High-Resolution Mass Spectrometry (HRMS)

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the purification of Azide-PEG5-t-butyl ester from reaction mixtures and for the assessment of its final purity. Given the compound's structure, both normal-phase and reverse-phase chromatography can be employed.

For purification after synthesis, flash column chromatography using a silica (B1680970) gel stationary phase is a common technique. biochempeg.com The mobile phase is typically a mixture of non-polar and polar solvents, such as ethyl acetate (B1210297) and hexane, with the gradient being adjusted to achieve optimal separation from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the final purity of the compound. broadpharm.com Reverse-phase HPLC, using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) (often containing a small amount of an additive like formic acid), is particularly effective. The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, with purities often exceeding 95%. biochempeg.comaxispharm.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and characterization of PEGylated molecules like Azide-PEG5-t-butyl ester. frontiersin.org It is highly sensitive and can separate the target compound from starting materials, by-products, and other impurities.

Detailed Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing PEGylated compounds. researchgate.net In this technique, separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.net For Azide-PEG5-t-butyl ester, the retention behavior is influenced by the hydrophobicity of the entire molecule, including the t-butyl ester group and the polyethylene glycol chain.

The separation mechanism in RP-HPLC for PEGylated molecules can be complex. nih.gov While the peptide or small molecule portion of a conjugate often dictates the retention, the PEG chain itself plays a significant role. nih.gov Studies have shown that for a given peptide, the retention time on an RP-HPLC column can increase with the length of the attached PEG chain. nih.gov The dispersity of the PEG chain can also lead to peak broadening. nih.gov HPLC analysis, often coupled with mass spectrometry (HPLC-MS), allows for precise determination of purity and confirmation of molecular weight. frontiersin.org The conditions, such as the gradient of the mobile phase (typically a mixture of water and acetonitrile with an additive like trifluoroacetic acid, TFA), are optimized to achieve the best separation and peak resolution. researchgate.netrsc.org

Table 1: Typical HPLC Parameters for Analysis of PEGylated Compounds

Parameter Description Typical Value/Condition
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) -
Stationary Phase Octadecylsilane (C18) bonded silica C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Aqueous solvent with an ion-pairing agent 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Organic solvent with an ion-pairing agent 0.05% - 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (MeCN)
Elution Mode Gradient elution Linear gradient from low %B to high %B over 15-20 minutes
Flow Rate Rate at which the mobile phase passes through the column 0.5 - 1.0 mL/min for analytical scale
Detection Ultraviolet (UV) Absorbance 220 nm (for amide bonds if conjugated) or lower UV for the ester/azide functionality
Temperature Column oven temperature Ambient or slightly elevated (e.g., 25-40 °C)

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most important technique for characterizing the molar mass and molar mass distribution of polymers, including PEG derivatives. chromatographyonline.comuni-paderborn.de This method separates molecules based on their hydrodynamic volume in solution. uni-paderborn.demalvernpanalytical.com Larger molecules elute faster than smaller molecules because they are excluded from the pores of the stationary phase material.

Detailed Research Findings: For Azide-PEG5-t-butyl ester, GPC is essential for confirming the integrity of the PEG chain and determining its polydispersity. jenkemusa.com The analysis provides key parameters such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). jenkemusa.comjenkemusa.com A low PDI value (close to 1.0) indicates a narrow molecular weight distribution, which is a critical quality attribute for many applications.

The choice of mobile phase (eluent) is critical for GPC analysis of PEGs. While tetrahydrofuran (B95107) (THF) is a common solvent for many polymers, it can sometimes lead to distorted peak shapes for PEGs on standard styrene-divinylbenzene columns due to interactions. chromatographyonline.com Water is also a suitable eluent, particularly for higher molecular weight PEGs. chromatographyonline.com The quality of GPC characterization depends heavily on accurate calibration using well-defined PEG standards with narrow polydispersity. jenkemusa.comjenkemusa.com These standards allow for the creation of a calibration curve that relates elution time to molecular weight. malvernpanalytical.com

Table 2: GPC Parameters for PEG Characterization

Parameter Description Typical Value/Condition
Technique Gel Permeation / Size Exclusion Chromatography (GPC/SEC) -
Stationary Phase Porous, cross-linked polymer beads (e.g., styrene-divinylbenzene) GPC Column Set suited for the relevant molecular weight range
Mobile Phase Solvent capable of dissolving the polymer Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Water with salt
Flow Rate Rate at which the mobile phase passes through the column ~1.0 mL/min
Detectors Measures the concentration of the eluting polymer Refractive Index (RI), Multi-Angle Light Scattering (MALS)
Calibration Establishes the relationship between elution volume and molecular weight Narrow polydispersity PEG standards
Key Outputs Molecular weight averages and distribution Mn, Mw, and Polydispersity Index (PDI)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when these frequencies match the frequency of infrared radiation, absorption occurs. The resulting spectrum provides a "fingerprint" of the molecule. For Azide-PEG5-t-butyl ester, IR spectroscopy is used to confirm the presence of its key functional groups: the azide, the t-butyl ester, and the polyethylene glycol backbone.

Detailed Research Findings: The IR spectrum of Azide-PEG5-t-butyl ester will exhibit several characteristic absorption bands that confirm its structure.

Azide (N₃) Group: The azide group gives rise to a very strong and sharp absorption band corresponding to its asymmetric stretching vibration (νas). This peak is highly characteristic and typically appears in a relatively clean region of the spectrum, around 2100 cm⁻¹. researchgate.netpublish.csiro.auchemrxiv.org A weaker symmetric stretching vibration (νs) can sometimes be identified in the 1260-1343 cm⁻¹ range. publish.csiro.au

Ester (C=O) Group: The t-butyl ester function is identified by a strong, sharp absorption from the carbonyl (C=O) stretch. For a saturated aliphatic ester, this band is expected around 1735-1750 cm⁻¹. libretexts.orgorgchemboulder.com

Ester and PEG (C-O) Groups: The molecule contains two types of C-O single bonds: the ester C-O and the ether (C-O-C) linkages of the PEG backbone. Both contribute to a complex series of strong absorptions in the "fingerprint region," typically between 1000 cm⁻¹ and 1300 cm⁻¹. orgchemboulder.comrockymountainlabs.com The prominent C-O-C stretch of the PEG ether is usually observed as a strong band around 1100 cm⁻¹. rockymountainlabs.com

Alkyl (C-H) Groups: The spectrum will also show C-H stretching vibrations from the ethylene units of the PEG chain and the t-butyl group, typically in the 2850-2960 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR Absorption Bands for Azide-PEG5-t-butyl ester

Functional Group Vibration Type Region (Wavenumber, cm⁻¹) Intensity
Azide (-N₃) Asymmetric Stretch ~2100 Strong, Sharp
Ester (-C=O) Carbonyl Stretch 1735 - 1750 Strong, Sharp
Alkyl (CH₂, CH₃) C-H Stretch 2850 - 2960 Strong to Medium
Azide (-N₃) Symmetric Stretch 1260 - 1343 Medium to Weak
Ester / Ether (-C-O-) C-O Stretch 1000 - 1300 Strong

Future Directions and Emerging Research Avenues

Integration with Advanced Biological Imaging Techniques

The ability to precisely tag and track biological molecules in their native environment is fundamental to understanding complex biological processes. Azide-PEG5-t-butyl ester serves as a key linker molecule, facilitating the attachment of imaging agents to targets of interest with high specificity and efficiency.

Click chemistry has become an indispensable tool for fluorescently labeling biomolecules due to its high selectivity and reliability. The azide (B81097) group of Azide-PEG5-t-butyl ester is stable under most biological conditions but reacts efficiently with alkyne-modified molecules in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes like DBCO or BCN in copper-free reactions (SPAAC). broadpharm.combroadpharm.cominterchim.fr This allows for the covalent attachment of fluorescent dyes to biomolecules for enhanced bioimaging. uni-muenchen.de

Researchers are developing ultrabright and pH-insensitive rhodamine and xanthene dyes that are functionalized with alkyne groups. uni-muenchen.de Azide-PEG5-t-butyl ester can act as the bridge, linking these advanced imaging agents to proteins, peptides, or nanoparticles. The process would involve first coupling the deprotected carboxyl group of the linker to a biological target, followed by the "click" reaction between the linker's azide and the dye's alkyne. This modular approach allows for the creation of highly specific and brightly fluorescent probes for sensitive detection in cell proliferation assays and other advanced imaging applications. uni-muenchen.de

Dye ClassClick Chemistry GroupPotential ApplicationReference
Rhodamine Dyes AlkyneEnhanced Bioimaging, Cell Proliferation Assays uni-muenchen.de
FluoProbes Dyes AzideGeneral Fluorescent Labeling interchim.fr
Cyanine Dyes (Cy3, Cy5) AzideGeneral Fluorescent Labeling interchim.fr
Classic Dyes (FAM, ROX, TAMRA) AzideGeneral Fluorescent Labeling interchim.fr

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires the use of molecules labeled with a positron-emitting radionuclide. The development of targeted radiotracers is a major goal in diagnostic medicine. Linkers based on the Azide-PEG5 structure are instrumental in constructing these tracers.

A key example involves the chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can securely bind radionuclides like Gallium-68. A derivative, DOTA-(t-butyl)3-PEG5-azide, showcases a structure directly analogous to Azide-PEG5-t-butyl ester. chemscene.comaxispharm.combroadpharm.com In this construct, the DOTA cage is protected by t-butyl groups, the PEG5 chain enhances solubility and pharmacokinetic properties, and the terminal azide allows for conjugation to a targeting moiety (e.g., an alkyne-modified peptide or antibody that recognizes cancer cells). medchemexpress.com After the click reaction, the t-butyl protecting groups are removed under acidic conditions, allowing the DOTA to chelate the radioisotope. broadpharm.com This modular strategy enables the creation of specific PET imaging agents for oncology and other therapeutic areas. medchemexpress.com

Fluorescent Labeling via Click Chemistry

High-Throughput Screening and Combinatorial Chemistry

The quest for new drugs and therapies relies on the ability to rapidly synthesize and test large numbers of candidate molecules. The orthogonal reactivity of Azide-PEG5-t-butyl ester makes it an ideal building block for creating diverse molecular libraries.

The modular nature of click chemistry is perfectly suited for combinatorial approaches to drug discovery. precisepeg.com Azide-PEG5-t-butyl ester can be used as a central scaffold to connect two different molecular fragments. For instance, in the development of Proteolysis-Targeting Chimeras (PROTACs), a linker is needed to connect a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase. medchemexpress.com

Researchers can generate a library of potential PROTACs by starting with a set of alkyne-modified target-binding molecules and a set of carboxylic acid-containing E3 ligase ligands. The Azide-PEG5-t-butyl ester linker's azide group would be "clicked" to the alkyne-bearing molecules. Subsequently, the t-butyl ester would be deprotected to reveal the carboxylic acid, which is then coupled to the library of E3 ligase ligands. This efficient, two-step process allows for the rapid generation of a large matrix of compounds for screening and optimization. precisepeg.commedchemexpress.com

Automated solid-phase peptide synthesis (SPPS) has revolutionized the creation of custom peptides. iris-biotech.de Integrating click chemistry into this automated workflow allows for the production of complex, modified peptides with novel functions. Azide-PEG5-t-butyl ester is well-suited for this application.

In a typical Fmoc-based automated synthesis, the linker can be incorporated into the peptide sequence. google.com The t-butyl ester of the linker would first be deprotected to its carboxylic acid form. This acid can then be activated and coupled to the N-terminus of the growing peptide chain, which is anchored to a solid support resin. The azide group on the other end of the PEG linker is stable throughout the standard peptide synthesis cycles. iris-biotech.de After the full peptide has been synthesized and cleaved from the resin, the azide group is available for a final, highly specific modification via a click reaction with an alkyne-containing molecule, such as a drug, imaging agent, or another peptide. google.com

Rapid Library Synthesis for Drug Discovery

Novel Biomedical and Materials Science Applications

The unique properties of Azide-PEG5-t-butyl ester are being explored for creating advanced materials and therapies that operate at the interface of chemistry and biology. Applications range from modifying surfaces to engineering complex drug delivery vehicles and tissue scaffolds. axispharm.comacs.org

Research into biofunctional polymers has demonstrated the power of click chemistry in developing materials for tissue engineering, antiviral therapies, and targeted drug delivery. acs.org For example, Azide-PEG5-t-butyl ester can be used to functionalize the surface of materials like gold nanoparticles (AuNPs). researchgate.net By attaching the linker to the nanoparticle surface, an azide-functionalized platform is created. This platform can then be used to "click" on various bioactive molecules, enhancing the stability and targeting capabilities of the nanoparticles for biomedical applications. researchgate.net Furthermore, the modification of material surfaces with PEG chains via linkers like Azide-PEG5-t-butyl ester can improve their biocompatibility and create functional coatings for medical devices or cell culture substrates. smolecule.combiochempeg.com

Development of Biocompatible Hydrogels and Scaffolds

The creation of sophisticated biomaterials for tissue engineering is a rapidly advancing field where PEG-based compounds are fundamental. PEG hydrogels are highly valued for their hydrophilicity, injectability, and general bio-inertness, making them suitable for regenerating tissues such as bone and cartilage. researchgate.net The azide functionality of linkers like Azide-PEG5-t-butyl ester is critical for the next generation of these materials.

Researchers are leveraging the azide group for "click" crosslinking, particularly through strain-promoted azide-alkyne cycloaddition (SPAAC), to form stable hydrogel networks under biocompatible conditions. mdpi.com Furthermore, the azide serves as a versatile handle for covalently attaching bioactive molecules, such as cell-adhesion peptides (e.g., RGD) or extracellular matrix components, directly onto the scaffold structure. alfa-chemistry.com This functionalization transforms an inert scaffold into a dynamic environment that can actively guide cell behavior.

A key strategy involves combining the hydrophilic PEG segments with biodegradable polymers like polylactic acid (PLA) or polycaprolactone (B3415563) (PCL) to create amphiphilic copolymers. researchgate.net Scaffolds fabricated from these materials offer tunable degradation rates, ensuring that the scaffold provides support during initial tissue formation and then gradually dissolves as the new tissue matures. researchgate.net The precise structure of Azide-PEG5-t-butyl ester allows for its seamless integration into these complex polymer systems, contributing to the rational design of scaffolds with controlled physical and biological properties.

Biosensing and Diagnostics Platforms

In the realm of diagnostics, there is a continuous drive to develop more sensitive and specific detection platforms. Azide-PEG5-t-butyl ester provides a robust molecular tool for constructing such biosensors. Its heterobifunctional nature allows for a controlled, stepwise assembly of the sensor surface. biosynth.com

For instance, the t-butyl ester can be deprotected to reveal a carboxylic acid, which can then be used to immobilize the linker onto an amine-functionalized sensor chip (e.g., glass or gold surface) via stable amide bond formation. dcchemicals.com This process results in a surface decorated with outward-facing azide groups. These azide groups are then available for the highly specific and efficient "clicking" of an alkyne-modified capture probe, such as an antibody, a DNA oligonucleotide, or an aptamer. cd-bioparticles.netnih.gov This oriented and covalent immobilization enhances the accessibility of the capture probes, leading to improved sensor performance and reproducibility. The PEG spacer also serves to minimize non-specific binding of other molecules to the sensor surface, thereby reducing background noise and increasing signal sensitivity.

Computational Chemistry and Molecular Modeling Studies

Computational approaches are becoming indispensable for predicting and understanding the behavior of complex biomolecules, streamlining the development of new therapeutics and materials.

Predicting Reactivity and Conformation

The process of PEGylation, or attaching PEG chains to proteins and peptides, can result in a heterogeneous mixture of products. researchgate.net Computational models have emerged to bring predictability to these reactions. Structure-dependent reactivity models can forecast the outcome of PEGylation by analyzing key molecular descriptors of the target protein. researchgate.netnih.gov These models provide valuable insights into how the local environment on a protein's surface impacts the reactivity of potential conjugation sites. nih.gov

A crucial parameter in these models is "PEG chain coverage," a tangible metric that assesses the shielding or steric hindrance effect of an attached PEG chain, which in turn influences subsequent modifications at nearby sites. nih.govacs.org Molecular modeling also allows for the prediction of the conformation that a PEG chain will adopt on a protein surface—ranging from a "mushroom" or "dumbbell" shape to a denser "brush" or "shroud" conformation, which is influenced by the PEG chain's molecular weight and the density of its grafting to the surface. mdpi.comnih.gov While these studies often use various PEG linkers, the principles are directly applicable to conjugates made with Azide-PEG5-t-butyl ester, allowing researchers to anticipate the structural and reactive properties of the final product.

Predictive Model ParameterDescriptionRelevance to Azide-PEG5-t-butyl ester Conjugates
Exposed Surface AreaThe area of a specific amino acid residue on a protein that is accessible to the solvent and, therefore, to a reacting PEG linker. nih.govHelps predict which lysine (B10760008) (for the carboxyl end) or engineered alkyne residues are most likely to react with the linker.
pKaThe acid dissociation constant of a reactive group on a protein (e.g., the amine of a lysine residue). Its value, influenced by the local microenvironment, determines its nucleophilicity at a given pH. nih.govPredicts the reactivity of target amines toward the activated carboxyl end of the deprotected linker.
PEG Chain CoverageA metric for the shielding effect of a conjugated PEG chain, which can sterically hinder reactions at adjacent sites on the protein surface. nih.govacs.orgSimulates how the attachment of one Azide-PEG5-t-butyl ester molecule influences the ability to attach others, guiding reaction stoichiometry.
Flory RadiusA measure used to predict the conformational size of a polymer chain in a given solvent, helping to distinguish between "mushroom" and "brush" regimes. mdpi.comPredicts the overall hydrodynamic volume and surface-shielding effect of the attached PEG5 chain.

Rational Design of Azide-PEG5-t-butyl ester Conjugates

Computational modeling is shifting bioconjugate development from a trial-and-error process to one of rational design. researchgate.net By simulating reaction kinetics and predicting the final distribution of products, these models allow scientists to design optimized PEGylation strategies before ever entering the wet lab. nih.govresearchgate.net This is particularly relevant in the development of complex therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). nih.govmedchemexpress.com

In PROTACs, a linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, inducing the degradation of the target protein. medchemexpress.com The length, flexibility, and chemical nature of this linker are critical for enabling the formation of a stable ternary complex. Azide-PEG linkers are frequently used in PROTAC synthesis via click chemistry. medchemexpress.com Molecular dynamics simulations can be used to explore the conformational space of a PROTAC containing an Azide-PEG5-t-butyl ester-derived linker, ensuring it can adopt the optimal orientation for biological activity. researchgate.netacs.org This rational design approach allows for the fine-tuning of a conjugate's properties—such as solubility, stability, and target engagement—by making precise modifications to the linker and its attachment points. biochempeg.com

ComponentRole in Rational DesignExample Application with Azide-PEG5-t-butyl ester
Targeting LigandA molecule (e.g., small molecule inhibitor, antibody fragment) that binds specifically to the protein or cell of interest.An alkyne-modified cancer-targeting peptide is "clicked" to the azide terminus of the linker.
Bioactive PayloadThe functional component of the conjugate, such as a cytotoxic drug, a fluorescent dye, or an E3 ligase ligand.After deprotection, the linker's carboxyl group is conjugated to an amine-containing payload.
LinkerConnects the targeting ligand and payload, influencing solubility, stability, and spatial orientation. acs.orgAzide-PEG5-t-butyl ester provides a short, hydrophilic, and synthetically versatile connection.
Final ConjugateThe complete, rationally designed molecule ready for biological evaluation.A precisely constructed molecule where the PEG5 spacer optimizes solubility and separates the targeting and payload moieties.

Q & A

Q. What are the primary research applications of Azide-PEG5-t-butyl ester in bioconjugation chemistry?

Azide-PEG5-t-butyl ester is widely used in click chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, to construct stable triazole linkages. This compound serves as a heterobifunctional crosslinker for conjugating biomolecules (e.g., proteins, peptides) with polymers or nanoparticles. Its t-butyl ester group allows selective deprotection under acidic conditions, enabling controlled functionalization . Applications include PROTAC (proteolysis-targeting chimera) synthesis, where the PEG spacer enhances solubility and reduces steric hindrance during target protein degradation .

Q. What safety considerations are critical when handling Azide-PEG5-t-butyl ester in laboratory settings?

While specific safety data for Azide-PEG5-t-butyl ester are limited, general azide-handling protocols apply:

  • Personal protective equipment (PPE): Wear nitrile gloves, safety goggles, and impervious lab coats to avoid skin/eye contact.
  • Ventilation: Use fume hoods to minimize inhalation risks, as azides can decompose explosively under heat or mechanical shock.
  • Spill management: Neutralize spills with sodium hypochlorite (bleach) to convert azides to less hazardous compounds. Avoid contact with heavy metals or strong acids .

Q. What spectroscopic and chromatographic methods are recommended for characterizing Azide-PEG5-t-butyl ester?

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the PEG spacer’s ethylene oxide units and the t-butyl ester’s characteristic singlet at ~1.4 ppm.
  • Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF can verify molecular weight (347.41 g/mol) and detect impurities.
  • HPLC: Reverse-phase HPLC with UV detection (210–220 nm) monitors purity, leveraging the compound’s ester group for retention time calibration .

Advanced Research Questions

Q. How can researchers optimize the synthesis of Azide-PEG5-t-butyl ester using Design of Experiments (DOE) methodologies?

  • Taguchi Method: Apply orthogonal arrays to test parameters like reaction temperature, catalyst concentration (e.g., Cu(I) species), and solvent polarity. For example, a L9L_9 array (3 factors, 3 levels) reduces experimental runs while identifying optimal conditions.
  • ANOVA Analysis: Quantify parameter contributions (e.g., catalyst concentration often dominates yield variance). Post-optimization, validate predicted yields (e.g., 95% conversion) against experimental results to confirm robustness .

Q. What analytical challenges arise in quantifying Azide-PEG5-t-butyl ester in complex biological matrices, and how can they be addressed?

  • Matrix Interference: Serum proteins or lipids can mask the compound’s signal. Pre-treat samples with acetonitrile precipitation or solid-phase extraction (SPE) to isolate the azide-PEG conjugate.
  • Detection Limits: Use LC-MS/MS with multiple reaction monitoring (MRM) for trace quantification (LOQ < 1 nM). Calibrate against deuterated internal standards to correct for ion suppression .

Q. How do competing reaction pathways affect the efficiency of copper-catalyzed cycloaddition when using Azide-PEG5-t-butyl ester as a substrate?

  • Side Reactions: Oxidative dimerization of terminal alkynes or copper-induced azide decomposition can reduce triazole yields. Mitigate by degassing solvents (to remove O2_2) and adding stabilizing ligands (e.g., TBTA).
  • Kinetic Analysis: Monitor reaction progress via in situ IR spectroscopy to track azide consumption. Compare observed rate constants (kobsk_{\text{obs}}) under varying pH and ligand conditions to identify rate-limiting steps .

Q. How can researchers resolve contradictions in reported stability data for Azide-PEG5-t-butyl ester under different storage conditions?

  • Controlled Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) and compare with ambient storage. Analyze degradation products (e.g., hydrolyzed carboxylic acid) via HPLC-MS.
  • Statistical Reconciliation: Use pairwise t-tests or ANOVA to determine if discrepancies arise from experimental variables (e.g., solvent traces, humidity control) rather than intrinsic instability .

Methodological Guidelines

  • Data Presentation: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthesis protocols, including full characterization data (NMR, MS) for novel compounds. Supplemental materials should include raw spectral files and DOE statistical outputs .
  • Ethical Reporting: Disclose all modifications to published methods and cite original protocols. For biological studies, include ethics approval details if human/animal tissues are used .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.